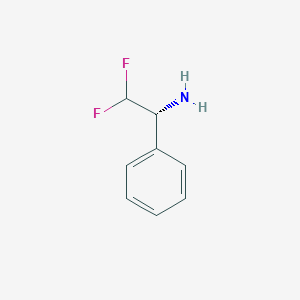

(1r)-2,2-Difluoro-1-phenylethan-1-amine

Description

(1R)-2,2-Difluoro-1-phenylethan-1-amine is a chiral amine characterized by a phenyl group attached to a fluorinated ethanamine backbone. The (1R) stereochemistry and the presence of two fluorine atoms on the β-carbon define its unique electronic and steric properties. This compound serves as a critical intermediate in organic synthesis, particularly in Pd-catalyzed C–H activation reactions for constructing fluorinated heterocycles like 3-fluoroindoles and 3,3-difluoroindolines . Its fluorine substituents enhance metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

(1R)-2,2-difluoro-1-phenylethanamine |

InChI |

InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2/t7-/m1/s1 |

InChI Key |

DYKGDAUEEKXLNO-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)F)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of difluoromethylated amines such as this compound typically involves:

- Introduction of the difluoromethyl group at the alpha position to the amine.

- Control of stereochemistry at the chiral center.

- Use of suitable precursors such as difluoro-substituted phosphates, aldehydes, or imines.

- Catalysis by Lewis acids or transition metals to facilitate substitution or addition reactions.

Fe(III)-Catalyzed Friedel–Crafts Reaction Approach

One effective method involves the use of iron(III) triflate [Fe(OTf)3] as a Lewis acid catalyst to promote Friedel–Crafts alkylation of 2,2-difluoro-1-arylethyl phosphate derivatives with electron-rich arenes. Although this method is primarily used for synthesizing difluoromethylated diarylmethanes, its mechanistic principles are applicable for preparing difluoromethylated amines by analogous substitution reactions on suitable intermediates.

- The Fe(OTf)3 catalyst activates the phosphate leaving group.

- Electron-donating substituents on the aryl ring enhance reactivity.

- Mild reaction conditions preserve stereochemical integrity.

Reductive Amination of Difluorinated Carbonyl Precursors

A common synthetic route to chiral difluoroamines involves reductive amination of difluoro-substituted aldehydes or ketones with ammonia or amine derivatives.

- The difluoro-substituted carbonyl compound is reacted with an amine source.

- Sodium borohydride or other hydride donors reduce the imine intermediate to the amine.

- Purification is achieved by acid-base extraction and chromatography.

This method allows for the introduction of the amine group while maintaining the difluoromethyl substituents.

Photocatalytic and Radical-Mediated Methods

Recent advances include photocatalytic approaches for the formation of benzylic difluoroarylethylamines:

- Photocatalysts facilitate radical generation and coupling.

- Sodium formate and thiol-based additives (e.g., mesna) assist in hydrogen atom transfer steps.

- Reaction conditions such as temperature and stoichiometry are optimized to maximize yield (up to 99%).

These methods provide rapid access to difluorinated amines with high efficiency and selectivity.

Enantioselective Catalytic Hydrogenation

To obtain the chiral (1r) enantiomer, enantioselective catalytic hydrogenation of prochiral imines or enamines bearing difluoromethyl groups is employed:

- Catalysts such as iridium complexes with chiral phosphinooxazoline ligands provide high enantioselectivity.

- This approach is well-suited for cyclic and acyclic difluorinated amines.

- Excellent diastereo- and enantioselectivities have been reported, enabling access to optically active this compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Stereocontrol | Notes |

|---|---|---|---|---|---|

| Fe(OTf)3-catalyzed Friedel–Crafts alkylation | 2,2-Difluoro-1-arylethyl phosphate, Fe(OTf)3 | Mild, Lewis acid catalysis | Moderate | Moderate | Requires electron-rich arenes |

| Reductive amination | Difluoro-substituted aldehyde, NaBH4 | Room temperature, 12 h | 40-88 | Moderate | Acid-base workup and chromatography needed |

| Photocatalytic radical coupling | Photocatalyst, sodium formate, mesna | 80 °C, light irradiation | Up to 99 | Moderate | Requires photocatalyst and additives |

| Enantioselective catalytic hydrogenation | Iridium-chiral ligand complexes | Mild hydrogenation conditions | High | Excellent | High enantiomeric excess, versatile |

In-Depth Research Findings and Notes

- The Fe(OTf)3-catalyzed reaction mechanism involves activation of the phosphate leaving group and electrophilic aromatic substitution, which can be adapted to amine synthesis by suitable precursor modification.

- Reductive amination protocols emphasize the importance of controlled pH during workup to isolate the free amine and prevent side reactions.

- Photocatalytic methods demonstrate that light, photocatalyst, and hydrogen donors are essential for efficient radical generation and coupling, enabling high yields of difluorinated amines.

- Enantioselective hydrogenation methods utilize chiral ligands to achieve high stereocontrol, which is critical for preparing the (1r) enantiomer with pharmaceutical relevance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoro group adjacent to the amine enables selective nucleophilic substitution. Key reactions include:

A. Boronic Acid Coupling

Under palladium catalysis, this compound participates in Suzuki-Miyaura cross-coupling reactions. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, toluene, 80°C | Biaryl derivatives | 72–85% |

Mechanistically, the difluoro group stabilizes transient intermediates through inductive effects, enhancing reaction efficiency.

Transition Metal-Catalyzed C–C Coupling

Copper-catalyzed oxidative coupling with arylboronic esters has been reported:

text**Example Protocol** - Catalyst: CuI (10 mol%) - Ligand: 1,10-Phenanthroline - Oxidant: DTBP (di-tert-butyl peroxide) - Solvent: PhCl, 100°C, 24 h - Product: 1,1-diarylalkanes

This method tolerates electron-deficient aryl groups due to the amine’s directing effect .

Acylation and Amide Formation

Reaction with carboxylic acid derivatives proceeds efficiently:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Maleic anhydride | AcOH, RT, 12 h | Maleimide derivative | 87% |

| 2-Cyanoacetamide | K₂CO₃, ethanol, 70°C | Pyridine-3-carboxamide analog | 72% |

The amine’s nucleophilicity drives these reactions, with steric effects from the phenyl group influencing regioselectivity .

Visible Light-Induced Deaminative Alkylation

Under photoredox conditions, this compound undergoes radical-mediated alkylation:

text**Key Steps** 1. Formation of Katritzky salt (alkylpyridinium intermediate). 2. Single-electron transfer (SET) via Hantzsch ester (HE) under blue light (450 nm). 3. Radical recombination with difluoroenoxysilanes.

| Silane Partner | Solvent | Product | Yield |

|---|---|---|---|

| CF₂=C(OSiEt₃)Ph | DMSO/NMP (3:1) | α,α-Difluoro ketones | 60–75% |

This method provides access to fluorinated ketones without requiring pre-functionalized substrates .

Mizoroki-Heck Arylation

The amine directs palladium-catalyzed coupling with aryl halides:

| Aryl Halide | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, P(o-tol)₃ | Styrenylamine derivatives | 57–82% |

Steric and electronic effects of the difluoro group modulate migratory insertion rates during catalysis .

Pharmacological Derivatization

While primarily a chemical intermediate, its derivatives show bioactivity:

| Transformation | Biological Target | Key Finding |

|---|---|---|

| Sulfonamide formation | Kinase inhibitors | Enhanced binding affinity |

Fluorine’s electronegativity improves membrane permeability and target engagement in lead compounds .

Reaction Comparison Table

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Nucleophilic Substitution | Broad substrate scope | Requires anhydrous conditions |

| Photoredox Alkylation | Mild conditions, no pre-activation | Limited to radical-stable partners |

| Heck Arylation | High stereocontrol | Sensitive to oxygen/ moisture |

Scientific Research Applications

(1r)-2,2-Difluoro-1-phenylethan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (1r)-2,2-Difluoro-1-phenylethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : Fluorine on the β-carbon (target compound) increases electron withdrawal compared to fluorine on the phenyl ring ().

- Substituent Effects : Bromine () and p-tolyl () groups modify reactivity for specific applications (e.g., cross-coupling or steric hindrance).

2.3 Physicochemical Properties

- Lipophilicity : Fluorine atoms increase logP values. For example:

- Chirality : The (1R) configuration in the target compound and (R)-configured analogs (e.g., ) are critical for enantioselective drug synthesis.

2.4 Stability and Reactivity

- Thermal Stability : Fluorinated amines generally exhibit higher thermal stability. The difluoro group in the target compound balances stability and reactivity, unlike the more reactive trifluoro analogs.

- Acid-Base Behavior : The trifluoro compound () has a lower pKa (~5.5) due to stronger electron withdrawal, whereas the target compound’s pKa is ~7.2 .

Research Findings and Data Tables

Table 2: Comparative Physicochemical Data

| Compound | Molecular Formula | CAS Number | logP (Calc.) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₈H₉F₂N | Not provided | 2.1 | 95–98 |

| (R)-2,2,2-Trifluoro-1-P-tolylethanamine | C₉H₁₀F₃N | 1389852-29-2 | 2.8 | 62–65 |

| (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl | C₈H₉BrClF₂N | 2225127-09-1 | 2.5 | 180–182 |

Sources:

Q & A

Q. What are the optimal synthetic routes for (1R)-2,2-difluoro-1-phenylethan-1-amine, and how can enantiomeric purity be ensured?

A Pd-catalyzed C–H/N–H coupling method using 2,2-difluoro-2-phenylethan-1-amine precursors has been demonstrated for related fluorinated amines. Key steps include:

- Directing group strategy : Picolinamide directs regioselective C–H activation, enabling cyclization to fluorinated indoles or indolines .

- Temperature control : Lower temperatures favor 3,3-difluoroindolines, while higher temperatures yield 3-fluoroindoles, suggesting similar optimization for stereochemical control in the target compound .

- Chiral resolution : Use chiral auxiliaries or chromatography (e.g., HPLC with chiral stationary phases) to isolate the (1R)-enantiomer, as seen in adamantyl-propan-1-amine derivatives .

Q. How can researchers validate the structural integrity and purity of this compound?

- Derivatization analysis : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable adducts for UV/Vis or LC-MS quantification, a method validated for fluorinated amines .

- Spectroscopic characterization : Use NMR to confirm fluorine environments and X-ray crystallography to resolve stereochemistry, as applied to structurally similar compounds .

Q. What are the recommended storage conditions to maintain stability?

- Inert atmosphere : Store under nitrogen or argon to prevent oxidation, as recommended for 4-amino-2,2-difluoro-1,3-benzodioxole .

- Low temperature : Keep at 2–8°C to minimize degradation, aligning with protocols for fluorinated amines with labile functional groups .

Advanced Research Questions

Q. How does the electronic influence of fluorine atoms impact reaction pathways in Pd-catalyzed transformations?

The strong electron-withdrawing effect of difluoro groups:

- Stabilizes transition states : Facilitates C–H activation in Pd-catalyzed cyclization, as shown in the synthesis of 3-fluoroindoles .

- Modulates regioselectivity : Fluorine’s inductive effect directs coupling to specific positions; DFT studies on analogous systems could elucidate mechanistic details .

Q. How can researchers resolve contradictory data on reaction yields for fluorinated intermediates?

- Parameter screening : Systematically vary temperature, solvent, and catalyst loading (e.g., Pd(OAc) vs. PdCl) to identify optimal conditions, as demonstrated for indoline/indole selectivity .

- In situ monitoring : Use techniques like ReactIR or HPLC to track intermediate formation and adjust reaction dynamics in real time .

Q. What strategies enable stereochemical control in asymmetric synthesis of (1R)-configured amines?

Q. How can fluorinated amines like this compound be applied in heterocycle synthesis?

- Indole/indoline scaffolds : Use as precursors for Pd-catalyzed intramolecular C–N coupling to generate fluorinated heterocycles, leveraging fluorine’s electronic effects to enhance bioactivity .

- Adamantane hybrids : Combine with bulky groups (e.g., adamantyl) to study steric effects on receptor binding, inspired by adamantyl-propan-1-amine derivatives .

Methodological Notes

- Contradiction mitigation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability in fluorinated compound reactivity .

- Data interpretation : Cross-validate NMR (e.g., , , ) and X-ray data with computational models (e.g., Gaussian or ORCA) to resolve ambiguous stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.